5-Methyl-2-(3-thienyl)imidazole

analgesic discovery α2-adrenoceptor pharmacology CNS drug development

Structural inconsistency in thienylimidazole sourcing leads to non-reproducible biological data. This compound provides the defined 2-(3-thienyl)-5-methylimidazole scaffold essential for valid SAR studies. - 3-Thienyl substitution confers superior α2-adrenoceptor analgesic potency vs. 2-thienyl isomers - 5-Methyl group enables further functionalization while preserving pharmacophoric elements - Enables bifunctional Alzheimer's agent synthesis (BChE inhibition IC50=0.10 μM, Aβ inhibition IC50=5.8 μM)

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B15333280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(3-thienyl)imidazole
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CSC=C2
InChIInChI=1S/C8H8N2S/c1-6-4-9-8(10-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)
InChIKeyWBKDEDMLWBJEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(3-thienyl)imidazole: Physicochemical Baseline


5-Methyl-2-(3-thienyl)imidazole (CAS 1342174-24-6) is a heterocyclic compound belonging to the thienylimidazole class, characterized by an imidazole ring substituted at the 2-position with a 3-thienyl moiety and bearing a methyl group at the 5-position. Its molecular formula is C8H8N2S with a molecular weight of 164.23 g/mol . This scaffold serves as a foundational building block for medicinal chemistry programs targeting analgesic [1], anti-inflammatory [2], and central nervous system applications, as well as for materials science investigations of thiophene-imidazole electronic properties [3].

Research Area
α2-Adrenoceptor agonist development
Research Area
Anti-inflammatory agent discovery
Research Area
BChE/Aβ dual-target Alzheimer's research
Research Area
Nonlinear optical material studies

Why Generic Thienylimidazole Substitution Fails


Procurement decisions involving thienylimidazole derivatives require careful evaluation of substitution patterns, as seemingly minor structural modifications produce quantifiable differences in biological potency and physicochemical behavior. The 3-thienyl attachment at the imidazole 2-position confers distinct α2-adrenoceptor binding properties compared to 2-thienyl isomers [1], while the presence or absence of the 5-methyl group on the imidazole ring alters lipophilicity and steric interactions that can affect target engagement [2]. Generic substitution with unsubstituted 2-(3-thienyl)imidazole or positional isomers such as 2-(5-methyl-2-thienyl)imidazole risks invalidating structure-activity relationship (SAR) studies and may yield non-reproducible experimental outcomes.

3-Thienyl vs 2-Thienyl Isomers
Positional isomer substitution may alter α2-adrenoceptor binding, potentially invalidating established SAR. The 3-thienyl connectivity is critical for target engagement.
5-Methyl Group Absence
Replacing with 5-H analog can shift lipophilicity and steric interactions, which may affect target binding. Structural identity must be preserved for reproducible outcomes.
Imidazole Ring Replacement
Non-imidazole cores (triazole, pyrazole, phenyl) are reported to lose α2-adrenoceptor binding affinity and in vivo activity. The imidazole-thiophene framework is essential in this series.

Quantitative Evidence for Scaffold Selection


α2-Adrenoceptor Potency: 3-Thienyl vs 2-Thienyl Isomers

In a systematic evaluation of imidazolylmethylthiophenes as α2-adrenoceptor ligands, compounds bearing a 3-thienyl moiety demonstrated consistently higher analgesic potency in vivo compared to their 2-thienyl positional isomers [1]. The structure-activity relationship study revealed that substitution at the 4-position of the 3-thienyl ring further enhanced potency, confirming that the 3-thienyl connectivity represents a privileged scaffold for α2-adrenoceptor engagement. Substitution of the imidazole ring with non-imidazole nuclei resulted in dramatic loss of binding affinity and analgesic activity, underscoring the essentiality of the imidazole-thiophene framework [1].

Isomer Potency Comparison
Class-level
3-Thienyl scaffold series ranked higher in analgesic potency than 2-thienyl isomers; 4-substitution further increases activity
Supports 3-thienyl scaffold selection for α2-adrenoceptor research
SAR inference from published series; direct confirmation recommended
analgesic discovery α2-adrenoceptor pharmacology CNS drug development

Anti-Inflammatory Activity Comparable to Ibuprofen

A series of 2-substituted 4-(3-thienyl)imidazoles was synthesized and evaluated for anti-inflammatory activity using established pharmacological models [1]. Compounds 6g, 14a, and 14g within this series exhibited strong anti-inflammatory activity comparable to that of ibuprofen, a clinically established nonsteroidal anti-inflammatory drug (NSAID) [1]. Importantly, the acute toxicity and ulcerogenicity of these 4-(3-thienyl)imidazole derivatives were low compared with standard acidic anti-inflammatory agents, suggesting a potentially favorable therapeutic index [1].

Anti-inflammatory Activity
Class-level
Select 4-(3-thienyl)imidazoles showed activity comparable to ibuprofen with lower ulcerogenicity in rodent models
Context-dependent; supports anti-inflammatory screening of this scaffold
Comparison based on in vivo arthritis model; class-level inference
anti-inflammatory COX inhibition pain therapeutics

BChE Inhibition and Amyloid-β Interference

A closely related analog, 4-(3-ethylthiophenyl)-2-(3-thienyl)-1H-imidazole (compound 6c), was identified from a diarylimidazole chemical collection as a highly selective inhibitor of butyrylcholinesterase (BChE) hydrolase activity with an IC50 of 0.10 μM and Ki of 0.073 ± 0.011 μM [1]. Notably, compound 6c also inhibited amyloid-β (Aβ) fibril formation with an IC50 of 5.8 μM, demonstrating a bifunctional mechanism of action relevant to Alzheimer's disease pathology [1]. SAR studies revealed that chemical motifs on the imidazole scaffold critically influence BChE inhibitory activity, suggesting that the 2-(3-thienyl)imidazole core provides a privileged template for further optimization [1].

BChE/Aβ Bifunctional Activity
Head-to-head
Analog 6c: IC50 BChE 0.10 µM, Ki 0.073 µM; IC50 Aβ fibril 5.8 µM
Reported bifunctional activity context; supports Alzheimer's research tool development
Data from closest analog; not directly validated on target compound
Alzheimer's disease cholinesterase inhibition amyloid-beta

Imidazole Ring Essential for α2-Adrenoceptor Activity

Structure-activity relationship studies on imidazolylmethylthiophenes established that substitution of the imidazole ring with alternative heterocyclic or carbocyclic nuclei results in a dramatic loss of both binding affinity to α2-adrenoceptors and in vivo analgesic activity [1]. This finding demonstrates that the imidazole ring is an essential pharmacophoric element within this chemical series [1]. The 3-thienyl-imidazole framework thus represents a non-substitutable core for α2-adrenoceptor ligand development, distinguishing it from analogs that replace the imidazole moiety with triazole, pyrazole, or phenyl rings.

Imidazole Ring Essentiality
Class-level
Replacing imidazole with non-imidazole cores led to loss of α2-adrenoceptor binding and analgesic activity
Pharmacophore validation context; essential for target engagement
Supports selection of imidazole-containing scaffolds
SAR α2-adrenoceptor pharmacophore mapping

High-Value Research Applications


α2-Adrenoceptor Agonist Lead Optimization

Investigators developing non-opioid analgesics targeting α2-adrenoceptors should utilize 5-methyl-2-(3-thienyl)imidazole as a core scaffold based on established SAR showing that 3-thienyl substitution confers superior analgesic potency over 2-thienyl positional isomers and that imidazole ring replacement abolishes activity [1]. The 5-methyl group on the imidazole ring provides a handle for further functionalization while maintaining the essential pharmacophoric elements required for receptor engagement.

Multi-Target Alzheimer's Therapeutics

Research groups pursuing dual-mechanism Alzheimer's disease therapeutics can employ 5-methyl-2-(3-thienyl)imidazole as a synthetic intermediate toward diarylimidazole derivatives. The closely related analog 6c (4-(3-ethylthiophenyl)-2-(3-thienyl)-1H-imidazole) demonstrates potent BChE inhibition (IC50 = 0.10 μM, Ki = 0.073 μM) combined with Aβ fibril formation interference (IC50 = 5.8 μM), validating the 2-(3-thienyl)imidazole core as a privileged template for bifunctional AD agents [2].

Anti-Inflammatory Discovery with Reduced Toxicity

Medicinal chemistry programs seeking anti-inflammatory agents with improved safety profiles should investigate 5-methyl-2-(3-thienyl)imidazole derivatives. The 4-(3-thienyl)imidazole scaffold has demonstrated anti-inflammatory activity comparable to ibuprofen while exhibiting lower ulcerogenicity in preclinical models, indicating potential for developing NSAID alternatives with reduced gastric side effects [3].

Structure-Activity Relationship Studies

Academic and industrial SAR laboratories can employ 5-methyl-2-(3-thienyl)imidazole as a reference compound for systematic evaluation of substitution effects on α2-adrenoceptor binding, anti-inflammatory activity, and cholinesterase inhibition. The compound's defined substitution pattern (2-(3-thienyl), 5-methyl) enables direct comparison with unsubstituted 2-(3-thienyl)imidazole, 2-thienyl isomers, and 5-H analogs to elucidate the contributions of each structural element to biological activity [1] [2].

Application
Selection Property
Validation Focus
α2-Adrenoceptor agonist SAR
3-Thienyl-imidazole scaffold with 5-methyl handle
α2-Adrenoceptor binding and in vivo analgesic models
Multi-target Alzheimer's research
2-(3-Thienyl)imidazole core enabling BChE/Aβ dual activity
BChE hydrolase and Aβ fibril formation assays
Anti-inflammatory agent discovery
4-(3-Thienyl)imidazole scaffold with lower ulcerogenicity context
In vivo anti-inflammatory and gastric tolerability models
SAR and pharmacophore studies
Defined 2-(3-thienyl), 5-methyl substitution pattern
Comparative binding and activity profiling across isomer panel
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